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Compound of Interest

Compound Name: 2-Amino-4-bromonicotinonitrile

CAS No.: 1152617-15-6

Cat. No.: B2390491 Get Quote

Executive Summary & Strategic Analysis
2-Amino-4-bromonicotinonitrile (CAS: 1152617-15-6) is a high-value heterocyclic building

block, particularly ubiquitous in the synthesis of kinase inhibitors (e.g., Src/Abl inhibitors) and

agrochemicals. Its structural utility stems from its orthogonal reactivity profile:

C4-Bromo Position: Highly activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nitrile group at C3 and the pyridine nitrogen.
Simultaneously, it serves as an excellent electrophile for Palladium-catalyzed cross-
couplings (Suzuki-Miyaura, Buchwald-Hartwig).

C2-Amino / C3-Cyano Motif: This ortho-arrangement constitutes a "push-pull" system ideal

for heterocyclization, readily forming pyrido[2,3-d]pyrimidines (7-deazapurines analogs).

This guide provides validated protocols for transforming this scaffold into 4-substituted

nicotinonitriles and fused heterocyclic systems, emphasizing mechanistic control and

scalability.

Reaction Landscape Visualization
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
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Figure 1: Divergent synthetic pathways from the 2-amino-4-bromonicotinonitrile core.

Protocol A: C-C Bond Formation via Suzuki-Miyaura
Coupling
Target: Preparation of 4-aryl-2-aminonicotinonitriles.

Mechanistic Rationale
The C4-position is electronically deficient. While oxidative addition of Pd(0) is facile, the

presence of the free amino group at C2 can potentially poison the catalyst or compete via

Buchwald-type mechanisms if ligands are not selected carefully. We utilize a biphasic system

(Dioxane/Water) with an inorganic base to ensure solubility of the boronic acid and facilitate the

transmetallation step.

Materials
Substrate: 2-Amino-4-bromonicotinonitrile (1.0 equiv)

Reagent: Arylboronic acid (1.2 equiv)

Catalyst:

(3-5 mol%) — Chosen for stability and resistance to poisoning.

Base:
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(2.5 equiv)

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
Degassing (Critical): Charge a reaction vial with the solvent mixture (0.1 M concentration

relative to substrate). Sparge with Argon or Nitrogen for 15 minutes. Oxygen is the primary

cause of stalled Suzuki couplings in electron-poor pyridines.

Assembly: Add the nicotinonitrile, arylboronic acid, and base to the vial. Add the Pd-catalyst

last.

Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

Monitoring: Monitor via LC-MS.[1] The starting material (Br-SM) usually elutes significantly

later than the biaryl product on reverse phase.

Work-up:

Cool to room temperature (RT).

Dilute with EtOAc and wash with water followed by brine.

Scavenging: If Pd residue is high, treat the organic phase with N-acetylcysteine or a thiol-

silica scavenger for 30 mins.

Purification: Flash column chromatography (Hexanes/EtOAc). The amino group makes these

compounds polar; typical elution occurs at 40–60% EtOAc.

Protocol B: C-N Bond Formation via Nucleophilic
Aromatic Substitution ( )
Target: Preparation of 2,4-diaminonicotinonitriles.

Mechanistic Rationale
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The pyridine ring is deactivated by the nitrile (EWG) at C3. This makes the C4-bromide an

exceptional leaving group for

, often proceeding without transition metal catalysis. This is preferred over Buchwald-Hartwig
coupling for aliphatic amines due to lower cost and metal-free purity.

Materials
Substrate: 2-Amino-4-bromonicotinonitrile (1.0 equiv)

Nucleophile: Primary or Secondary Amine (1.5 – 2.0 equiv)

Base: DIPEA (Diisopropylethylamine) (2.0 equiv) — Acts as an HF/HBr scavenger.

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF. DMSO is an alternative but harder to

remove.

Step-by-Step Methodology
Preparation: Dissolve the substrate in NMP (0.5 M).

Addition: Add DIPEA followed by the amine nucleophile.

Thermal Activation:

Aliphatic Amines (cyclic/acyclic): Heat to 80–100°C. Reaction is typically complete in 2–6

hours.

Anilines (weaker nucleophiles): Requires higher temperatures (120–140°C) or microwave

irradiation.

Work-up (Precipitation Method):

Pour the reaction mixture slowly into crushed ice/water (10x volume of reaction solvent).

Vigorous stirring usually precipitates the product.

Filter the solid, wash with water, and dry under vacuum.
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Recrystallization: Ethanol or EtOH/Water is often sufficient for purification, bypassing

chromatography.

Protocol C: Annulation to Pyrido[2,3-d]pyrimidines
Target: Synthesis of fused bicyclic kinase inhibitor cores.

Mechanistic Rationale
The C2-amino and C3-cyano groups are perfectly positioned for condensation with one-carbon

synthons (like formamide or orthoformates) to close the pyrimidine ring.

Reaction Scheme Visualization

2-Amino-3-cyano-pyridine
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Figure 2: Mechanistic flow of the annulation reaction.

Protocol (Formamide Method)
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Mixture: Suspend 2-amino-4-bromonicotinonitrile in Formamide (10 volumes). Formamide

acts as both reagent and solvent.

Activation: Add catalytic Sodium Acetate or dilute Sulfuric Acid (optional, accelerates

reaction).

Reflux: Heat to 140–160°C for 6–12 hours.

Isolation: Cool to RT. The product often precipitates upon cooling or addition of water.

Note: This yields the 4-amino-pyrido[2,3-d]pyrimidine or 4-oxo derivative depending on

hydrolytic conditions. For strictly the 4-amino-pyrido[2,3-d]pyrimidine, using Formamidine

acetate in EtOH is milder.

Data Summary & Troubleshooting
Parameter Suzuki Coupling Amination

Key Reagent Aryl Boronic Acid Primary/Secondary Amine

Catalyst Pd(dppf)Cl2 (3-5%) None (Thermal)

Solvent Dioxane/Water NMP or DMF

Temp 90°C 80–120°C

Common Issue
Protodeboronation of boronic

acid

Hydrolysis of Nitrile to Amide (if

wet)

Solution
Increase catalyst load; switch

to Pd(PPh3)4

Use anhydrous solvents; Keep

temp <150°C

Safety Notes
Cyanide Content: While the nitrile is bound, thermal decomposition at extreme temperatures

(>200°C) or strong acidic hydrolysis can release HCN. Work in a fume hood.

Bromine Waste: Segregate halogenated waste streams.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.researchgate.net/post/Why-2-amino-4-bromopyridine-is-more-reactive-to-nucleophilic-substitution-reaction-than-2-amino-5-bromopyridine
https://pmc.ncbi.nlm.nih.gov/articles/PMC10996840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10996840/
https://pubs.rsc.org/en/content/articlelanding/2025/md/d4md00817k
https://pubs.rsc.org/en/content/articlelanding/2025/md/d4md00817k
https://pubs.rsc.org/en/content/articlelanding/2025/md/d4md00817k
https://pmc.ncbi.nlm.nih.gov/articles/PMC12567244/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12567244/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12567244/
https://www.mdpi.com/1420-3049/28/17/6347
https://patents.google.com/patent/US3917624A/en
https://patents.google.com/patent/US3917624A/en
https://www.benchchem.com/product/b2390491#preparation-of-substituted-nicotinonitriles-from-2-amino-4-bromonicotinonitrile
https://www.benchchem.com/product/b2390491#preparation-of-substituted-nicotinonitriles-from-2-amino-4-bromonicotinonitrile
https://www.benchchem.com/product/b2390491#preparation-of-substituted-nicotinonitriles-from-2-amino-4-bromonicotinonitrile
https://www.benchchem.com/product/b2390491#preparation-of-substituted-nicotinonitriles-from-2-amino-4-bromonicotinonitrile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2390491?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2390491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2390491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

